Ortataxel

Übersicht

Beschreibung

Ortataxel is a second-generation taxane derivative developed as an antitumor agent. It is known for its ability to bind to and stabilize tubulin molecules, thereby interfering with the dynamics of microtubule assembly and disassembly. This results in the inhibition of cell division and cellular proliferation. This compound has been investigated for its potential in treating various cancers, including lymphoma, lung cancer, glioblastoma, and kidney cancer .

Vorbereitungsmethoden

Ortataxel can be prepared through several synthetic routes. One method involves the fast precipitation of this compound from a mixture of acetone and water to obtain Amorphous Form A. This form can be transformed into crystalline Form B by suspending and stirring it in a mixture of ethanol and water for 4-8 hours. Alternatively, Form B or mixtures of Forms A and B can be obtained by dissolving this compound in a protic organic solvent, followed by the addition of water .

Analyse Chemischer Reaktionen

Ortataxel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige chemische Struktur von Ortataxel macht es zu einer wertvollen Verbindung für die Untersuchung der Mikrotubuli-Dynamik und die Entwicklung neuer Antitumormittel.

Biologie: this compound wird verwendet, um die Mechanismen der Zellteilung und die Rolle von Mikrotubuli in zellulären Prozessen zu untersuchen.

Medizin: this compound hat sich bei der Behandlung verschiedener Krebsarten gezeigt, darunter Glioblastom, Lymphom und Lungenkrebs. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Tubulinmoleküle bindet und diese stabilisiert, die essentielle Bestandteile von Mikrotubuli sind. Diese Stabilisierung stört die normale Dynamik der Mikrotubuli-Assembly und -Disassembly, was zur Hemmung der Zellteilung und Zellproliferation führt. Zusätzlich moduliert this compound Mechanismen der Multiresistenz und kann zur Behandlung multiresistenter Tumoren nützlich sein, die P-Glykoprotein, Multidrug Resistance-associated Protein 1 und Breast Cancer Resistance Protein exprimieren .

Wirkmechanismus

Ortataxel exerts its effects by binding to and stabilizing tubulin molecules, which are essential components of microtubules. This stabilization interferes with the normal dynamics of microtubule assembly and disassembly, leading to the inhibition of cell division and cellular proliferation. Additionally, this compound modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express P-glycoprotein, Multidrug Resistance-associated Protein 1, and Breast Cancer Resistance Protein .

Vergleich Mit ähnlichen Verbindungen

Ortataxel ähnelt anderen Taxan-Derivaten wie Paclitaxel und Docetaxel. Es weist einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen sind:

- Paclitaxel

- Docetaxel

- Cabazitaxel

Die einzigartige Fähigkeit von this compound, Tubulin zu stabilisieren und Multiresistenzmechanismen zu modulieren, unterstreicht sein Potenzial als wertvolles Antitumormittel.

Biologische Aktivität

Ortataxel is a second-generation taxane, which has been studied for its potential therapeutic activity in various cancers, particularly glioblastoma (GBM) and other solid tumors. Its mechanism of action primarily involves the stabilization of microtubules, similar to that of paclitaxel, but it has been noted for its improved oral bioavailability and reduced toxicity profile.

This compound exerts its effects by promoting microtubule polymerization and stability, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is crucial in the treatment of cancers where cell division is dysregulated.

Efficacy in Clinical Trials

Clinical studies have evaluated this compound's efficacy in various settings:

- Phase II Trial in Glioblastoma : A multicenter, single-arm trial assessed 40 patients with recurrent GBM. The primary endpoint was progression-free survival (PFS) at six months. Results indicated that only 11.4% of patients were alive and free from progression at this time point, suggesting limited efficacy in this cohort .

- Phase I Studies : In earlier trials, this compound demonstrated effectiveness comparable to intravenous paclitaxel in preclinical models and showed promise in patients with treatment-refractory solid tumors. Notably, it was effective against paclitaxel-resistant xenografts, indicating its potential as an alternative treatment option .

Toxicity Profile

The toxicity associated with this compound appears manageable compared to traditional taxanes. Common adverse effects reported include neutropenia and fatigue, with no significant cardiotoxicity noted . The maximum tolerated dose has been established at 75 mg/m² every three weeks, although individual responses can vary significantly .

Clinical Trial Findings

| Study Type | Population | Dosage | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase II | 40 GBM patients | 75 mg/m² IV every 3 weeks | PFS at 6 months | 11.4% PFS rate |

| Phase I | Treatment-refractory solid tumors | 10-70 mg/m² orally | Safety and tolerability | Manageable toxicity; partial responses observed |

| Preclinical | Mouse xenografts | Varies | Tumor response | Effective against resistant tumors |

Case Studies

Several case studies have documented individual patient responses to this compound:

- Case Study A : A patient with advanced ovarian carcinoma showed a partial response after two cycles of this compound administered intravenously.

- Case Study B : A patient with breast cancer achieved stable disease after oral administration of this compound over five weeks.

These cases illustrate the variability in individual responses and the potential for this compound to provide clinical benefits even when overall trial results are modest.

Eigenschaften

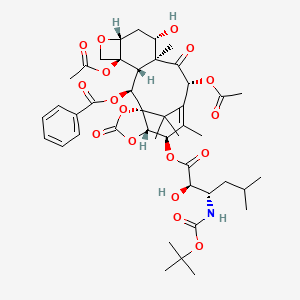

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKDAMBGCPRVPI-ZQRPHVBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870170 | |

| Record name | Ortataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

871.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186348-23-2 | |

| Record name | Ortataxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186348-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ortataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186348232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ortataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ortataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-bis(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoyl]oxy}-9-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H61Y4E29N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.